2-Pentylpiperidine

Description

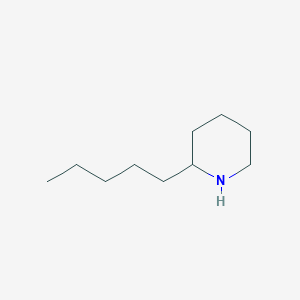

Structure

3D Structure

Properties

IUPAC Name |

2-pentylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-3-4-7-10-8-5-6-9-11-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIBRQBCQFXEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 2 Pentylpiperidine Within Piperidine Alkaloid Research

Piperidine (B6355638) alkaloids are a class of naturally occurring chemical compounds derived from the piperidine heterocyclic ring system. wikiwand.com These alkaloids are widely distributed in nature, having been isolated from plants, insects, amphibians, and marine animals. bath.ac.uk Their structural diversity is vast, ranging from simple mono- and di-substituted rings to complex, fused systems that form the basis of potent molecules like morphine and quinine. nih.govencyclopedia.pub

2-Pentylpiperidine represents a structurally simple member of this family, featuring a single pentyl group attached to the carbon atom adjacent to the nitrogen. Its chemical simplicity makes it an important subject for foundational research, though it is often studied alongside or in the context of its more famous and structurally similar relatives. Notable examples include:

Coniine (2-propylpiperidine): A toxic alkaloid famously isolated from poison hemlock (Conium maculatum). nih.govwikipedia.org

Solenopsins: A group of 2,6-dialkylpiperidine alkaloids that are the primary toxic components of fire ant (Solenopsis invicta) venom. wikipedia.org

Piperine (B192125): The alkaloid responsible for the pungency of black pepper (Piper nigrum), which features a more complex substituent attached to the piperidine nitrogen. taylorandfrancis.comwikipedia.org

Research into these related compounds provides a crucial framework for understanding this compound. The biological activities and chemical properties of these alkaloids are highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. researchgate.net Therefore, the study of simpler structures like this compound contributes to a broader understanding of structure-activity relationships across the entire class of piperidine alkaloids.

Historical and Contemporary Significance of 2 Pentylpiperidine in Natural Product Chemistry

The study of piperidine-containing natural products has a rich history, beginning with the isolation of piperine (B192125) in 1819. wikipedia.org The parent compound, piperidine (B6355638), was first isolated in 1848 from pepper oil. biosynce.com Since then, natural product chemistry has unveiled thousands of piperidine alkaloids, many of which serve as lead compounds in drug discovery. ajchem-a.comguidetopharmacology.org Natural products are a cornerstone of pharmaceutical development due to their inherent structural complexity and biological activity. mdpi.com

While 2-Pentylpiperidine itself is not as widely cited as a prominent natural product as coniine or the solenopsins, the 2-alkylpiperidine motif is a recurring feature in alkaloids sourced from arthropods and amphibians. bath.ac.ukacs.org For instance, the skin of dendrobatid poison frogs contains a vast arsenal (B13267) of over 400 distinct alkaloids, including numerous piperidine derivatives, which are sequestered from their diet of ants and mites. acs.orgjcu.edu The investigation into these natural arsenals is a significant area of contemporary research, aiming to uncover new molecules and understand the ecological roles of these compounds. jcu.edu

The significance of simple alkylpiperidines in modern natural product chemistry lies in several areas:

Biosynthetic Studies: Understanding how organisms construct these molecules.

Chemical Ecology: Investigating their role as defense mechanisms or pheromones in insects. bath.ac.uk

Synthetic Targets: Serving as benchmarks for the development of new synthetic methodologies. nih.gov

The table below highlights some key examples of simple piperidine alkaloids from natural sources, illustrating the context in which this compound is studied.

Table 1: Representative 2-Alkylpiperidine Alkaloids from Natural Sources

Scope and Trajectories of Academic Inquiry into 2 Pentylpiperidine

Elucidation of Polyketide Origin in this compound Biosynthesis

The biosynthesis of coniine, a C8 alkaloid, has been confirmed to commence with a butyryl-CoA starter unit and two malonyl-CoA extender units, which are condensed by a polyketide synthase (PKS). nih.govresearchgate.netresearchgate.net By analogy, the formation of the 10-carbon backbone of this compound is proposed to follow a similar polyketide assembly logic. mdpi.com Theoretical models suggest its carbon backbone could be a tetraketide derivative, implying the condensation of five acetate (B1210297) units, or could arise from a different starter unit, such as hexanoyl-CoA, followed by elongation with two malonyl-CoA units. semanticscholar.orgmdpi.com The convergent evolution of similar polyketide pathways for producing piperidine alkaloids has also been observed in bacteria, further cementing the polyketide origin of this class of compounds. biorxiv.org

Table 1: Evidence for Polyketide Origin of Piperidine Alkaloids

| Research Finding | Implication for this compound Biosynthesis | References |

|---|---|---|

| Coniine biosynthesis is initiated by the PKS-catalyzed condensation of butyryl-CoA and two malonyl-CoAs. | Suggests an analogous PKS-dependent pathway for the C10 backbone of this compound, likely from different starter/extender units. | science.govnih.govresearchgate.netresearchgate.net |

| ¹⁴C-labeled acetate feeding experiments in C. maculatum showed incorporation into coniine, inconsistent with a lysine-derived pathway. | Supports a polyketide pathway built from acetate-derived CoA units for the entire family of hemlock alkaloids, including this compound. | biorxiv.org |

| Identification of a novel Type III PKS (CPKS5) in C. maculatum that initiates coniine biosynthesis. | Indicates that a specific PKS is responsible for hemlock alkaloid formation, and this or a similar enzyme likely synthesizes the this compound precursor. | semanticscholar.orgresearchgate.net |

Enzymology and Intermediary Metabolites in the Biosynthetic Cascade

The biosynthetic cascade for this compound involves a sequence of enzymatic reactions that build the carbon chain, introduce the nitrogen atom, and form the final heterocyclic structure. While the specific enzymes for this compound have not all been individually characterized, the pathway is inferred from the well-documented biosynthesis of coniine. nih.govresearchgate.net

The key enzyme is a Polyketide Synthase (PKS) , which assembles the initial carbon backbone. wikipedia.org In C. maculatum, a Type III PKS, designated CPKS5, has been shown to catalyze the synthesis of the polyketide chain for coniine. semanticscholar.orgresearchgate.net This is followed by the action of an aminotransferase , which incorporates a nitrogen atom, typically from an amino acid donor like L-alanine, into the polyketide chain via a transamination reaction. science.govresearchgate.net This step converts a keto group into an amino group, forming an amino aldehyde.

This intermediate, for coniine it is 5-keto-octanal, is believed to undergo a spontaneous, non-enzymatic cyclization to form an imine, specifically the tetrahydropyridine (B1245486) ring characteristic of γ-coniceine. researchgate.netmdpi.com The final step is the reduction of this imine C=N bond to a C-N single bond, yielding the saturated piperidine ring. This reaction is catalyzed by an NADPH-dependent reductase . science.govnih.govresearchgate.net For this compound, the pathway is expected to proceed through analogous 10-carbon intermediates, such as 5-keto-decanal, which would cyclize to form 2-n-pentyl-3,4,5,6-tetrahydropyridine before its final reduction. nih.govmdpi.com

Table 2: Key Enzymes and Intermediates in Piperidine Alkaloid Biosynthesis

| Step | Enzyme Class | Putative Function in this compound Pathway | Key Intermediate(s) | References |

|---|---|---|---|---|

| 1. Chain Assembly | Polyketide Synthase (PKS) | Catalyzes the condensation of acyl-CoA units to form a C10 polyketide chain. | Acyl-CoA precursors (e.g., Hexanoyl-CoA, Malonyl-CoA) | semanticscholar.orgresearchgate.netwikipedia.org |

| 2. Amination | Aminotransferase | Transfers an amino group from a donor (e.g., L-alanine) to the polyketide, forming an amino aldehyde. | 5-Keto-decanal -> Amino-decanal | science.govresearchgate.net |

| 3. Cyclization | (Non-enzymatic) | Spontaneous intramolecular cyclization of the amino aldehyde. | 2-n-Pentyl-3,4,5,6-tetrahydropyridine (imine) | researchgate.netmdpi.com |

| 4. Reduction | NADPH-dependent Reductase | Reduces the imine double bond to form the saturated piperidine ring. | this compound | science.govnih.govresearchgate.net |

Genetic Regulation and Expression of Biosynthetic Genes

The genes responsible for producing polyketide natural products are typically found organized in biosynthetic gene clusters (BGCs). wikipedia.orgfrontiersin.org This arrangement facilitates the co-regulation and coordinated expression of all the enzymes required for the pathway. While the complete BGC for this compound in C. maculatum is yet to be fully detailed, studies of analogous systems in bacteria and other plants provide a clear model.

In the bacterium Streptomyces argillaceus, the arp (B169211) gene cluster governs the synthesis of piperidine-containing polyketides called argimycins P. frontiersin.orgnih.gov This cluster contains genes encoding Type I PKSs, an aminotransferase, cyclases, dehydrogenases, and crucially, regulatory proteins. frontiersin.orgfrontiersin.org These regulators, including a SARP-like transcriptional activator (arpRI) and a TetR-like repressor (arpRII), control the expression of the entire cluster, turning production on or off in response to cellular signals. nih.gov

In plants, transcriptome analysis has been a powerful tool for identifying candidate genes. nih.govbiorxiv.org In Conium maculatum, researchers have isolated and characterized the full-length genes for Type III PKSs, including CPKS5, which is specifically implicated in coniine biosynthesis. nih.govresearchgate.net Similar studies in Piper species have identified genes for lysine (B10760008) decarboxylase, amine oxidase, and piperine (B192125) synthase as part of the piperidine alkaloid pathway, illustrating the complexity of the genetic architecture. biorxiv.orgbiorxiv.orgnih.gov The regulation of these genes is critical, with expression often localized to specific tissues or developmental stages, such as in young fruits where alkaloid accumulation is highest. nih.govmdpi.com

Table 3: Representative Genes in Piperidine Alkaloid Biosynthetic Clusters

| Gene/Protein Class | Organism/System | Function | References |

|---|---|---|---|

| Type I PKS | Streptomyces argillaceus | Assembles polyketide backbone for argimycins P. | frontiersin.orgfrontiersin.org |

| Type III PKS (CPKS5) | Conium maculatum | Initiates coniine backbone synthesis. | semanticscholar.orgresearchgate.net |

| Aminotransferase (arpN) | Streptomyces argillaceus | Incorporates nitrogen into the polyketide chain. | frontiersin.org |

| Imine Reductase | Streptomyces argillaceus | Catalyzes the final reduction to the piperidine ring. | nih.govacs.org |

| SARP-like Regulator (arpRI) | Streptomyces argillaceus | Positive transcriptional activator of the gene cluster. | nih.gov |

| TetR-like Regulator (arpRII) | Streptomyces argillaceus | Negative transcriptional repressor of the gene cluster. | nih.gov |

Isotopic Labeling Strategies for Pathway Mapping

Isotopic labeling is a foundational technique for elucidating metabolic pathways by tracing the journey of atoms from simple precursors to complex final products. biosyn.compku.edu.cn In the study of piperidine alkaloids, labeling experiments were instrumental in disproving the initial hypothesis of a lysine-based origin and establishing the polyketide pathway. biorxiv.org

Early research on coniine biosynthesis in C. maculatum utilized precursors labeled with Carbon-14 (¹⁴C). biorxiv.orgmdpi.com Scientists fed labeled acetate ([¹⁴C]-acetate) to the plant and observed that the radioactivity was incorporated into the resulting coniine molecules. This finding strongly indicated that the alkaloid's carbon skeleton was assembled from two-carbon units derived from acetate, which is the building block for malonyl-CoA in polyketide synthesis. biorxiv.org Conversely, feeding experiments with labeled lysine did not result in significant incorporation, effectively ruling it out as the direct precursor.

Further experiments have refined this understanding. For instance, the poor incorporation of labeled hexanoic acid into coniine was explained by the fact that the actual starter unit is an activated thioester (butyryl-CoA), which is then elongated by malonyl-CoA units within the enzyme active site. mdpi.com These strategies, which can also employ stable isotopes like ¹³C and ¹⁵N, allow researchers to map the precise origin of each atom in the final molecule, providing definitive evidence for the proposed biosynthetic steps and the identity of the primary metabolic building blocks. biosyn.com

Table 4: Examples of Isotopic Labeling in Alkaloid Pathway Elucidation

| Isotope/Labeled Precursor | Experimental Goal | Key Finding | References |

|---|---|---|---|

| [¹⁴C]-Acetate | To determine the primary building blocks of the coniine carbon skeleton. | Radioactivity was incorporated into coniine, supporting an origin from acetate units via a polyketide pathway. | biorxiv.org |

| Labeled Lysine | To test the hypothesis of a lysine-derived pathway. | No significant incorporation of the label was observed in coniine, disproving the lysine pathway. | biorxiv.org |

| [1-¹⁴C]-Hexanoic Acid | To investigate the role of longer-chain fatty acids as direct precursors. | Poor incorporation rate suggested that chain elongation occurs from a shorter starter-CoA unit (butyryl-CoA). | mdpi.com |

Synthetic Methodologies and Analog Design for 2 Pentylpiperidine

Advanced Approaches to the Total Synthesis of 2-Pentylpiperidine

The total synthesis of this compound, particularly its chiral forms, requires precise control over the formation of the heterocyclic ring and the installation of the pentyl substituent at the C-2 position.

Stereoselectivity is a critical challenge in the synthesis of substituted piperidines. researchgate.net A significant strategy for the stereodivergent synthesis of C-2 pentyl trihydroxypiperidines begins with a nitrone derived from D-mannose. csic.esresearchgate.net The key step involves the addition of an organometallic reagent, such as pentylmagnesium bromide, to the nitrone. This reaction's stereochemical outcome can be controlled by the presence or absence of a Lewis acid, leading to different diastereomers. csic.esmdpi.com

Following the addition of the pentyl group, a ring-closure reductive amination sequence is employed to form the piperidine (B6355638) ring. mdpi.com This approach allows for the synthesis of multiple stereoisomers from common intermediates, providing access to a range of compounds for biological evaluation. csic.esmdpi.com For example, this method has been used to produce four different C-2 pentyl trihydroxypiperidines with varying configurations at the carbon atoms bearing the hydroxy groups and at the C-2 position itself. mdpi.com

Another advanced and highly stereoselective method for accessing 2,6-disubstituted piperidines involves the use of an amidine auxiliary. rsc.org This process starts with a diastereoselective addition of a Grignard reagent to the 2-position of an activated pyridinium (B92312) salt. The amidine group then directs a regioselective metalation at the 6-position, which can be followed by an electrophilic quench or a cross-coupling reaction. The resulting 2,6-disubstituted dihydropyridines are then reduced to the saturated piperidine ring with high diastereoselectivity. rsc.org

Table 1: Stereoselective Synthesis of this compound Precursors

| Starting Material | Reagents | Key Step | Product Stereochemistry | Reference |

|---|---|---|---|---|

| D-mannose-derived nitrone | 1. Pentylmagnesium bromide, 2. Ring-closure reductive amination | Organometallic addition to nitrone | Stereodivergent mixture at C-2 | csic.es, mdpi.com |

Beyond specific applications to this compound, general innovative methods for constructing the piperidine ring are constantly emerging. These methodologies provide a powerful toolkit for synthetic chemists.

Metal-Catalyzed Cyclization : Gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines by difunctionalizing a double bond while simultaneously creating the N-heterocycle. nih.gov Palladium catalysts with novel ligands have also been developed for enantioselective versions of this reaction. nih.gov

Electroreductive Cyclization : A green and efficient method involves the electroreductive cyclization of readily available imines and terminal dihaloalkanes in a flow microreactor. beilstein-journals.org This approach avoids the use of expensive or toxic reagents and can be scaled up for preparative synthesis. beilstein-journals.org

Biocatalysis and C-H Functionalization : A novel two-step method combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. sciencedaily.com This strategy simplifies the synthesis of complex piperidines by functionalizing the ring and then forming new carbon-carbon bonds efficiently, often without the need for protecting groups or expensive precious metal catalysts. sciencedaily.com

Biosynthesis-Inspired Mannich Reaction : Inspired by the natural biosynthesis of piperidine alkaloids from L-lysine, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.org This method uses a 1,3-bis-trimethylsilylenol ether to create a chiral dihydropyridinone intermediate, which serves as a versatile building block for various chiral piperidine compounds. rsc.org

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives aims to modulate their biological activity by systematically modifying their structure. This involves understanding how different substituents and their stereochemistry influence the molecule's properties.

Structure-activity relationship (SAR) studies are fundamental to designing potent and effective molecules. acs.org In the context of piperidine derivatives, research has shown that the nature of alkyl sidechains can significantly impact metabolic stability. For instance, in one study, replacing a 2-pentyl substitution with an n-butyl group markedly increased stability against metabolic degradation. nih.gov This finding suggests that branched alkyl chains may be more susceptible to metabolic processes like N-dealkylation or oxidation. nih.gov

The introduction of different functional groups onto the piperidine ring or its substituents is a key design principle. In one series of compounds, substituting the piperidine with apolar moieties such as aryl or benzyl (B1604629) rings led to higher bioactivity. frontiersin.org For example, a 4-fluorobenzyl substituted piperidine showed sub-micromolar potency, whereas the unsubstituted piperidine was inactive. frontiersin.org This highlights how lipophilicity and specific aromatic interactions can be crucial for biological function.

The specific placement and type of substituents on the piperidine ring can have profound effects on receptor affinity and selectivity. In a study of dual histamine (B1213489) H3 and sigma-1 receptor ligands, an unsubstituted piperidine ring was found to be most influential for high affinity at the human H3 receptor. uj.edu.pl In contrast, 4-pyridylpiperidine derivatives were more potent at sigma-1 receptors, demonstrating that a single substituent change can switch receptor preference. uj.edu.pl

Stereochemistry plays a critical role in the bioactivity of this compound analogs. The synthesis of four distinct stereoisomers of C-2 pentyl trihydroxypiperidine revealed that the configuration of the hydroxy groups and the absolute configuration at the C-2 position subtly influence biological activity. researchgate.netmdpi.com This underscores the importance of stereoselective synthesis to isolate and test individual isomers, as biological activity often resides in only one enantiomer or diastereomer.

Table 2: Influence of N-Substituents on Piperidine Analog Activity

| Base Moiety | Linker | Aromatic Group | Receptor Affinity (pIC50) | Reference |

|---|---|---|---|---|

| Piperidine | Methylene | 2-Furanyl | 5.0 | frontiersin.org |

| Piperidine | Methylene | Benzyl | ~5.6 | frontiersin.org |

| Piperidine | Methylene | 4-Fluorobenzyl | 6.1 | frontiersin.org |

The synthesis of polyhydroxylated piperidines, such as trihydroxypiperidine analogs of this compound, is of significant interest. csic.es A successful strategy involves the organometallic addition of a pentyl group to a carbohydrate-derived nitrone, followed by a ring-closure reductive amination to form the piperidine ring. csic.esresearchgate.net To achieve stereochemical diversity, an oxidation-reduction process can be used to invert the configuration at C-3. csic.es The final deprotection step yields the target trihydroxypiperidine. This approach has been used to synthesize four new trihydroxypiperidines with a C-2 pentyl chain. csic.es

N-alkyl analogs are also important derivatives. The synthesis of an N-pentyl trihydroxypiperidine, for comparative biological studies, was achieved through the direct N-alkylation of a piperidine intermediate, followed by deprotection. csic.es General synthetic routes for other N-alkylated piperidones often start with the alkylation of a piperidone, such as the reaction of 4-piperidone (B1582916) with 2-iodopentane, followed by further modifications like reductive amination. nih.gov

Pharmacological and Biological Activities of 2 Pentylpiperidine

Neuropharmacological Investigations of 2-Pentylpiperidine and its Analogues

Modulatory Effects on Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for various physiological processes, including neuronal excitation and muscle contraction. nih.govnih.gov These receptors are pentameric structures composed of different subunits, with variations in subunit composition leading to different receptor subtypes with distinct pharmacological properties. sigmaaldrich.comuniklinikum-jena.de The primary subtypes in the central nervous system are α4β2 and α7 nAChRs. nih.gov

Alkaloids with a piperidine (B6355638) structure, such as this compound, can interact with these receptors. For example, the frog alkaloid epibatidine (B1211577) is a highly potent nicotinic agonist. sigmaaldrich.com The interaction of such compounds with nAChRs can lead to a range of effects, from agonism (receptor activation) to antagonism (receptor blockade) and desensitization, where the receptor becomes unresponsive to an agonist after prolonged exposure. uniklinikum-jena.denih.gov The specific effect depends on the compound's structure, the receptor subtype, and the concentration of the compound. uniklinikum-jena.denih.gov The analgesic properties of some nicotinic agonists are well-documented, though their therapeutic use can be limited by toxicity at higher doses. sigmaaldrich.com

Central and Peripheral Antinociceptive Activities

This compound, also identified as conmaculatin from the plant Conium maculatum, has demonstrated significant antinociceptive (pain-relieving) activity. nih.govtpcj.orgsaspublishers.com Studies in mice have shown that this compound exerts both central and peripheral analgesic effects. nih.govresearchgate.net The central analgesic activity suggests an action on the central nervous system, while the peripheral activity indicates an effect on nerve endings at the site of pain. ijbcp.com

Research using models of pain, such as the acetylcholine-induced writhing test and the hot plate test in mice, has confirmed the dose-dependent antinociceptive effects of this compound. researchgate.net A study reported that at a dose of 20 mg/kg, this compound produced approximately a 60% inhibition in the number of writhes, indicating substantial peripheral antinociceptive action. researchgate.net The compound's activity is observed within a narrow dose range of 10-20 mg/kg. nih.govresearchgate.net

The mechanism of action is thought to involve interaction with nicotinic receptors, similar to the related alkaloid coniine. researchgate.netresearchgate.net The analgesic effect of combining drugs with different mechanisms, such as a centrally-acting agent with a peripherally-acting one, is a known strategy in pain management. dovepress.com

Table 1: Antinociceptive Activity of this compound (Conmaculatin) in Mice

| Test Model | Dose (mg/kg) | Observed Effect | Reference |

|---|---|---|---|

| Acetylcholine-induced writhing | 10 | 0.5 point decrease in writhes | researchgate.net |

| Acetylcholine-induced writhing | 20 | ~60% inhibition of writhes | researchgate.net |

| General (Central & Peripheral) | 10-20 | Strong antinociceptive activity | nih.gov |

Impact on Neuromuscular and Ganglionic Nicotinic Receptors

Nicotinic acetylcholine receptors are fundamental to neurotransmission at the neuromuscular junction and autonomic ganglia. wfsahq.orgpocketdentistry.com At the neuromuscular junction, acetylcholine released from motor neurons binds to postsynaptic nAChRs, leading to muscle contraction. openanesthesia.orgnih.gov Ganglionic blockers inhibit this transmission between preganglionic and postganglionic neurons in the autonomic nervous system, often by acting as nicotinic receptor antagonists. wikipedia.org

Enzyme Modulation and Therapeutic Potential

Glycosidase Inhibitory Properties (e.g., β-Galactosidase)

Certain analogues of this compound have been identified as potent and selective inhibitors of glycosidase enzymes, particularly β-galactosidase. google.comgoogle.com Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. google.com For instance, the analogue (2R,3R,4S,5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol is a highly specific inhibitor of human lysosomal β-galactosidase. google.comgoogle.com

Research has quantified the inhibitory activity of this compound, demonstrating its high potency. This analogue shows significantly less inhibition of other glycosidases like β-glucosidase and α-galactosidase, highlighting its specificity. google.comgoogle.com The ability of these piperidine derivatives to inhibit β-galactosidase is crucial for their potential therapeutic applications, particularly as pharmacological chaperones. google.comnih.gov

Table 2: Inhibitory Activity of a this compound Analogue on Human Glycosidases

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (2R,3R,4S,5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol | β-Galactosidase | 0.02 | google.comgoogle.com |

| (2R,3R,4S,5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol | β-Glucosidase | 60 | google.comgoogle.com |

| (2R,3R,4S,5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol | α-Galactosidase | 150 | google.comgoogle.com |

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Pharmacological Chaperone Efficacy for Lysosomal Storage Disorders

Lysosomal storage disorders are a group of genetic diseases caused by deficiencies in specific lysosomal enzymes. mdpi.complos.org This deficiency leads to the accumulation of undigested substrates within lysosomes, causing cellular dysfunction. nih.gov GM1 gangliosidosis and Morquio disease type B are examples of such disorders caused by a deficiency of β-galactosidase. google.comgoogle.com

Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, helping them to fold correctly and avoid premature degradation. google.complos.org This stabilization can restore or increase the residual activity of the enzyme. csic.es Analogues of this compound, which are potent inhibitors of β-galactosidase, have shown promise as pharmacological chaperones for diseases like GM1 gangliosidosis. google.comnih.govmdpi.com

Studies have shown that (2R,3R,4S,5R)-3-hydroxymethyl-2-pentylpiperidine-4,5-diol can increase the activity of mutated β-galactosidase in cell lines from patients with GM1 gangliosidosis. google.com This compound was also found to stabilize the enzyme against heat denaturation, a key characteristic of a pharmacological chaperone. google.com For example, in one experiment, the presence of 2 µM of the compound spared 84% of the β-galactosidase activity after heat treatment, compared to only 13% in its absence. google.com This chaperone activity suggests a potential therapeutic strategy for certain forms of lysosomal storage diseases. google.commdpi.com

Inhibition of Angiotensin-Converting Enzyme (ACE) by Piperidine Scaffolds

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a key strategy in treating hypertension. While direct studies on this compound as an inhibitor of Angiotensin-Converting Enzyme (ACE) are not prominent in the literature, the piperidine scaffold is a well-established component in the design of RAS inhibitors.

The ACE enzyme is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.orgmayoclinic.org Various synthetic piperidine derivatives have been specifically designed and evaluated as potent ACE inhibitors. For instance, research into N-[(1S)-1-carboxy-5-(4-piperidyl)pentyl]-L-alanine derivatives demonstrated that these compounds exhibit potent and long-lasting ACE-inhibitory activity in animal models. nih.gov Similarly, substituted piperidine derivatives containing spirocyclic rings are also recognized for their potential as ACE inhibitors. beilstein-journals.org

Furthermore, the piperidine structure is integral to inhibitors of renin, another key enzyme in the RAS cascade. google.comfaimallusr.com This highlights the versatility of the piperidine moiety in interacting with the active sites of the proteases within this system. Although specific data for this compound is lacking, the established activity of other piperidine-containing molecules suggests the scaffold's favorable geometry for designing enzyme inhibitors within the renin-angiotensin pathway.

Cytotoxicity and Toxicological Profiling

The toxic properties of certain piperidine alkaloids have been known since antiquity. This compound, also known as conmaculatin, is a naturally occurring alkaloid identified in poison hemlock (Conium maculatum) and is related to the notoriously toxic alkaloid, coniine. nih.govscience.govresearchgate.net

In Vitro Cellular Toxicity Mechanisms

The precise mechanisms of in vitro cellular toxicity for this compound are not extensively detailed in scientific literature. However, studies on the parent plant extract and related piperidine alkaloids provide insight into potential pathways. The primary toxic action of the closely related alkaloid, coniine, is its function as an antagonist of nicotinic acetylcholine receptors (nAChRs), which disrupts nervous system function. nih.gov It is plausible that this compound shares this mechanism.

Research on crude extracts of Conium maculatum, which contains this compound among other alkaloids, has indicated that it can induce apoptosis. One study pointed to a mitochondria-mediated, caspase-3-dependent pathway for programmed cell death in HeLa cells. researchgate.net The same study suggested that the extract could interact with DNA. researchgate.net Other research has focused on synthesizing novel derivatives of alkyl piperidines to evaluate their cytotoxic potential, with some showing activity in brine shrimp lethality assays. researchgate.netscispace.com However, these studies often focus on more complex derivatives rather than the simple this compound structure. For example, some bispiperidine alkaloids have demonstrated significant in vitro cytotoxicity against various tumor cell lines. researchgate.net

Lethal Effects and Observed Activity Ranges in Animal Models

The acute toxicity of this compound (conmaculatin) has been documented in animal models. Studies have consistently reported that this alkaloid is lethal to mice in doses exceeding 20 mg/kg. science.govresearchgate.nettpcj.orgscience.gov Below this lethal threshold, conmaculatin exhibits strong antinociceptive (pain-relieving) effects, both peripherally and centrally, within a narrow dose range of 10–20 mg/kg. researchgate.nettpcj.org This narrow therapeutic window underscores the compound's significant toxicity.

| Animal Model | Compound | Observed Effect | Dose Range |

| Mice | This compound (Conmaculatin) | Antinociceptive Activity | 10-20 mg/kg |

| Mice | This compound (Conmaculatin) | Lethal | >20 mg/kg |

This table summarizes the observed lethal and active dose ranges for this compound in mice, based on available research findings. researchgate.nettpcj.org

Diverse Biological Effects

Beyond its toxicological profile, the this compound structure is part of a larger family of alkaloids that exhibit a range of other biological effects, including antimicrobial and insecticidal properties.

Evaluation of Antimicrobial Activities

While specific studies on the antimicrobial properties of this compound are scarce, the broader class of 2-alkylpiperidine alkaloids, particularly the solenopsins found in fire ant venom, are noted for their antimicrobial activities. Synthetic analogs of these natural piperidines have been investigated for their efficacy against various pathogens.

Research has shown that certain piperidine derivatives possess significant inhibitory effects against various fungal strains, including Aspergillus and Candida species. For instance, synthetic 6-alkyl-2,3,4,5-tetrahydropyridines, which share a core structure, have demonstrated antifungal activity that correlates with the length of the alkyl side chain. nih.gov Compounds with C14 to C18 chains showed notable activity against several Candida species and Cryptococcus neoformans. nih.gov Similarly, various synthesized piperidine derivatives have been screened against bacterial pathogens like Staphylococcus aureus and Escherichia coli, with some showing moderate to excellent activity. psu.edu These findings suggest that the alkylpiperidine scaffold is a promising template for the development of new antimicrobial agents, although the specific contribution of a 2-pentyl substitution requires further investigation.

Assessment of Insecticidal and Repellent Properties

The potential of piperidine alkaloids as insecticides and repellents is another area of active research, largely inspired by their natural role as defense chemicals in plants and ant venoms. Certain 2,6-dialkylpiperidines isolated from the venom of the ant Monomorium delagoense have been shown to possess both insecticidal and repellent properties. semanticscholar.org

Studies on piperine (B192125), a well-known insecticide from black pepper that contains a piperidine ring, have led to the design of numerous derivatives with potent insecticidal activity against various agricultural pests. mdpi.com The repellent properties of N-benzoyl derivatives of piperidine and its homologues have been tested against mosquitoes and fleas, with some showing high levels of effectiveness. oatext.com While direct evidence for the insecticidal or repellent activity of this compound is not widely available, the demonstrated bioactivity of structurally similar compounds, such as other diterpenoid alkaloids and various essential oils, indicates that this is a plausible area of activity for the compound. oatext.com

Research into Anti-inflammatory and Analgesic Responses

Research into the pharmacological properties of this compound, a piperidine alkaloid also known as conmaculatin, has revealed significant potential in the realms of analgesia and anti-inflammatory action. researchgate.netijpsonline.com This compound is notably found in the alkaloidal fraction of Conium maculatum (poison hemlock). researchgate.netijpsonline.com

Studies focusing on conmaculatin have demonstrated its potent antinociceptive (pain-relieving) effects. researchgate.net Investigations in mice have shown that this compound exhibits strong peripheral and central antinociceptive activity. researchgate.netsaspublishers.com This dual action suggests a comprehensive mechanism for pain modulation.

Further research has explored the bioactivity of the total alkaloidal fraction of Conium maculatum, where this compound is a constituent. ijpsonline.com These studies provide broader, yet relevant, insights into its potential effects. In experimental models using rats, this alkaloidal fraction demonstrated significant analgesic and anti-inflammatory properties when compared against standard drugs. ijpsonline.com

For assessing analgesic effects, the tail-flick test was utilized, where the alkaloidal fraction showed a significant increase in pain reaction time, comparable to the standard analgesic, morphine. ijpsonline.com The anti-inflammatory capacity was evaluated using the carrageenan-induced paw edema model in rats. ijpsonline.com In this test, the alkaloidal fraction exhibited substantial anti-inflammatory activity, significantly inhibiting paw swelling. ijpsonline.com The level of inhibition was found to be considerable when compared to the standard anti-inflammatory drug, indomethacin. ijpsonline.com The present investigations suggest that alkaloids are responsible for the analgesic and anti-inflammatory activities of C. maculatum. ijpsonline.com

Table 1: Analgesic Activity of Conium maculatum Alkaloidal Fraction in Tail Flick Test

| Test Group | Maximum Activity Observation | Outcome | Reference Standard |

|---|---|---|---|

| Alkaloidal Fraction | After 30 minutes | Significant increase in tail flicking reaction time | Morphine |

Data derived from studies on the alkaloidal fraction of Conium maculatum. ijpsonline.com

Table 2: Anti-inflammatory Activity of Conium maculatum Alkaloidal Fraction in Carrageenan-Induced Paw Edema

| Test Group | Paw Edema Inhibition (%) | Outcome | Reference Standard |

|---|---|---|---|

| Alkaloidal Fraction | 71% | Significant inhibition of paw edema | Indomethacin (74% inhibition) |

Data derived from studies on the alkaloidal fraction of Conium maculatum. ijpsonline.com

Structure Activity Relationship Sar Studies and Computational Modeling

Identification of Key Structural Determinants for Biological Activity

SAR studies investigate how modifications to a molecule's structure alter its biological effects. For piperidine-based compounds, several structural features have been identified as critical for activity. The piperidine (B6355638) ring itself is a versatile scaffold, and its substitution pattern is a key determinant of interaction with biological targets. researchgate.netresearchgate.net

Research on piperidine alkaloids has highlighted the importance of various structural components:

The Alkyl Chain: In alkaloids like (-)-solenopsin A, which features a 2,6-trans-dialkylpiperidine core, the nature and length of the alkyl chain are crucial for its biological functions. researchgate.net Studies on similar compounds have shown that longer alkyl chains can influence bioactivity.

N-Substitution: The group attached to the piperidine nitrogen plays a significant role. For instance, in norditerpenoid alkaloids, an N-ethyl group is important for interaction with nicotinic acetylcholine (B1216132) receptors (nAChR). mdpi.com

Ring Substitution: The position and nature of substituents on the piperidine ring can drastically alter activity. In a series of piperine (B192125) analogs investigated as monoamine oxidase (MAO) inhibitors, a 4-methyl-substituted piperidine ring resulted in a highly potent derivative for MAO-B inhibition. acs.org Conversely, substituting the piperidine ring in other analogs with small amino functional groups also yielded compounds with high activity. acs.org

The following table summarizes key SAR findings for various piperidine derivatives.

| Compound Class | Key Structural Feature | Impact on Biological Activity | Reference |

| Piperine Analogs | 4-Methyl-substituted piperidine ring | High inhibitory activity for MAO-B. | acs.org |

| Piperine Analogs | Linker length between rings (2-5 carbons) | Optimal for MAO-B suppressive activity. | acs.org |

| Norditerpenoid Alkaloids | N-ethyl group | Important for interaction at nAChR. | mdpi.com |

| Morphine | Phenolic alcohol | Crucial for activity at μ opioid receptors. | mdpi.com |

| 2,6-dialkylpiperidines | trans configuration | Key feature in bioactive natural products like (-)-solenopsin A. | researchgate.net |

Role of Stereochemistry in Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the interaction of a ligand with its biological target. nih.gov Since biological systems like receptors and enzymes are themselves chiral, they can differentiate between the stereoisomers of a compound, often leading to significant differences in biological activity. solubilityofthings.comlibretexts.org

The piperidine ring in 2-pentylpiperidine contains at least one chiral center at position 2, leading to the existence of (R)- and (S)-enantiomers. The specific spatial arrangement of the pentyl group can dramatically influence how the molecule fits into a binding pocket. nih.gov

Key findings on the role of stereochemistry in piperidine-like molecules include:

Enantiomeric Specificity: Studies on N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, which are structurally related to substituted piperidines, demonstrated that enantiomers can have vastly different binding affinities. The (1R,2S) enantiomers were found to bind more potently to sigma receptors than their corresponding (1S,2R) enantiomers. nih.gov

Diastereomeric Specificity: The relative orientation of substituents is also crucial. For the aforementioned cyclohexylamines, the cis configuration was necessary for high sigma receptor affinity compared to the trans configuration. nih.gov Similarly, the stereoselective synthesis of alkaloids like (-)-solenopsin A highlights the biological importance of the trans arrangement in 2,6-disubstituted piperidines. researchgate.net

The profound influence of stereoisomerism underscores its importance in the design and development of therapeutic agents based on the this compound scaffold. solubilityofthings.com

Advanced Computational Approaches

Computational chemistry has become an indispensable tool in drug discovery, allowing for the prediction of molecular properties and interactions, thereby saving time and resources.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique provides detailed insights into the binding mode and the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. mdpi.com

For piperidine derivatives, docking studies have successfully elucidated binding mechanisms:

In studies of histamine (B1213489) H3 receptor (H3R) antagonists, docking simulations revealed that piperidine-containing ligands form critical interactions with specific amino acid residues in the binding pocket, including a salt bridge with an aspartate residue (Asp114) and additional contacts with tyrosine (Tyr91, Tyr394) and glutamate (B1630785) (Glu395) residues. acs.org

Docking analysis of other H3R antagonists also identified key interactions with residues such as Tyr115, Glu206, and Trp371, explaining the high potency of the compounds. tandfonline.com

These simulations can also explain differences in affinity among closely related compounds. For instance, comparing the binding modes of piperidine versus piperazine (B1678402) derivatives helped rationalize why the former showed significantly different affinity for sigma-1 receptors. researchgate.net

The table below shows examples of key interactions identified through docking studies for piperidine-based ligands.

| Ligand Class | Target Receptor | Key Interacting Residues | Reference |

| Piperidine Derivatives | Histamine H3 Receptor (H3R) | Asp114, Tyr91, Tyr394, Glu395 | acs.org |

| Triazole-Piperidines | Histamine H3 Receptor (H3R) | Tyr115, Glu206, Trp371, Tyr343 | tandfonline.com |

| Quinolinone Derivatives | Acetylcholinesterase (AChE) | π-π stacking with PAS | tandfonline.com |

QSAR is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities to generate a mathematical model. biointerfaceresearch.com A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.gov

QSAR studies on piperidine-containing compounds have yielded predictive models:

A QSAR analysis of piperine analogs acting as bacterial efflux pump inhibitors identified three key molecular descriptors: partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. The resulting model was statistically significant, with a high correlation coefficient (r² = 0.962) and cross-validated correlation coefficient (q² = 0.917), indicating strong predictive power. nih.gov

For a set of 33 piperidine derivatives tested for toxicity against the mosquito Aedes aegypti, a QSAR model was developed using 2D topological descriptors. The model achieved a determination coefficient (r²) greater than 0.85, demonstrating its utility for proposing new, potentially active molecules. nih.gov

The development of a QSAR model involves calculating various molecular descriptors (e.g., topological, electronic, spatial) and using statistical methods like Multiple Linear Regression (MLR) to build the relationship. researchgate.net

| QSAR Study Subject | Key Descriptors | Statistical Significance | Application |

| Piperine Analogs | Partial negative surface area, molecular shadow, heat of formation | r² = 0.962, q² = 0.917 | Prediction of NorA efflux pump inhibition. |

| Piperidine Derivatives | 2D Topological Descriptors | r² > 0.85, r²(test) > 0.80 | Prediction of toxicity against Aedes aegypti. |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org It allows for the calculation of various molecular properties, including optimized geometry, electronic stability, and reactivity, which are fundamental to understanding and predicting biological activity. researchgate.netcolab.ws

Applications of DFT in the study of piperidine derivatives include:

Structural and Electronic Properties: DFT calculations have been employed to determine optimized molecular geometries (bond lengths and angles) and to analyze electronic properties that govern molecular stability and reactivity. researchgate.netnih.gov

Reactivity Prediction: DFT can be used to calculate global reactivity descriptors such as ionization potential, electron affinity, and chemical hardness. mdpi.com Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface helps to identify regions of a molecule that are prone to electrophilic or nucleophilic attack, providing clues about potential interaction sites with biological targets. orientjchem.org

Thermodynamic Properties: The theory has been used to predict thermodynamic properties like heats of formation and bond dissociation energies for piperidine compounds. These values are crucial for evaluating thermal stability and understanding reaction mechanisms. nih.gov For instance, DFT calculations at the B3LYP/6-311G** level have been used to predict these properties for various substituted piperidines. nih.gov

DFT studies provide a foundational understanding of the intrinsic properties of this compound, which complements experimental data and informs higher-level computational models like docking and QSAR. mdpi.comrsc.org

Advanced Analytical and Spectroscopic Characterization of 2 Pentylpiperidine in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and conformational analysis of organic molecules, including 2-pentylpiperidine. weebly.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial arrangement.

High-Resolution NMR Techniques (e.g., 1D-NOESY)

High-resolution NMR techniques, such as the one-dimensional Nuclear Overhauser Effect Spectroscopy (1D-NOESY), are instrumental in determining the stereochemistry and preferred conformation of this compound derivatives. The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nuclear spin population to another, which occurs between nuclei that are in close spatial proximity (typically within 5 Å). uchicago.edu By selectively irradiating a specific proton and observing which other protons show an enhanced signal, researchers can deduce the through-space proximity of atoms, which is crucial for conformational analysis. uchicago.eduucsb.edu

In the study of piperidine (B6355638) derivatives, 1D-NOESY experiments have been successfully employed to confirm stereochemical outcomes. nih.gov For instance, in a synthesized trihydroxypiperidine, strong NOE correlation peaks were observed between protons H-2, H-4, and Hb-6, indicating their mutual 1,3-diaxial relationship. nih.gov This observation confirmed the (R) configuration at the C-2 position and suggested a preferred 4C1 chair conformation where the bulky pentyl group occupies an equatorial position to minimize steric hindrance. nih.gov The intensity of NOE peaks is generally weak, often less than 2% of the irradiated peak's intensity, necessitating a sufficient number of scans to detect these crucial correlations. uchicago.edu

| Observed NOE Correlations in a 2-Substituted Piperidine Derivative |

| Irradiation of H-2 shows NOE at H-4 and Hb-6. |

| Irradiation of H-4 shows NOE at H-2 and Hb-6. |

These findings are often corroborated by the analysis of coupling constants in the 1H-NMR spectrum, where small coupling constants for certain protons can indicate their equatorial position, further supporting the conformational assignment. mdpi.com

pH-Dependent NMR for Protonation State Analysis

The protonation state of the piperidine nitrogen in this compound is a critical determinant of its chemical and biological properties. pH-dependent NMR spectroscopy is a powerful technique to investigate the pKa value and the order of protonation in molecules with multiple basic sites. acs.orgmnstate.edu The chemical shifts of protons adjacent to the nitrogen atom are particularly sensitive to changes in pH. acs.orgresearchgate.net

As the pH of the solution is varied, the equilibrium between the protonated and deprotonated forms of the piperidine ring shifts. mnstate.edumst.edu By monitoring the changes in the chemical shifts (Δδ) of the protons near the nitrogen atom as a function of pH, a titration curve can be generated. mnstate.edu The inflection point of this curve corresponds to the pKa of the amine. yorku.ca This method allows for the determination of the protonation state under specific pH conditions. acs.org For instance, in a study of piperidine derivatives, tracking the chemical shift changes with increasing acid concentration allowed researchers to assess the order of protonation of different nitrogen atoms within the molecule. acs.org

The general principle involves preparing a series of samples at different pH values and acquiring their NMR spectra. mnstate.edu The observed chemical shift at a given pH is a weighted average of the chemical shifts of the fully protonated and deprotonated species. mnstate.edu This relationship can be described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the concentration ratio of the conjugate acid-base pair. mnstate.edu

Mass Spectrometry for Metabolite Identification and Profiling

Mass spectrometry (MS) is an indispensable tool for the identification and profiling of metabolites of this compound. This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns. redalyc.org In the context of drug metabolism studies, MS can be used to identify products formed from enzymatic reactions in biological systems.

While specific metabolite identification for this compound is not extensively detailed in the provided search results, the general application of MS in metabolite analysis is well-established. For example, in studies of cocaine, which also contains a nitrogen-containing ring structure, gas chromatography-mass spectrometry (GC-MS) has been used to detect and characterize various metabolites in urine samples, including hydroxylated and methoxyhydroxylated derivatives. redalyc.org The fragmentation patterns observed in the mass spectra provide crucial clues for identifying the sites of metabolic modification. redalyc.org For piperidine-containing compounds, characteristic fragmentation often involves cleavage alpha to the nitrogen atom. researchgate.net

Chromatographic Separations for Compound Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. These methods rely on the differential distribution of components between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cmbr-journal.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. academicjournals.org The separated components then enter the mass spectrometer for detection and identification. academicjournals.org

GC-MS has been utilized to identify this compound in complex mixtures, such as plant extracts. For instance, an ethanol (B145695) extract of Teucrium manghuaense was analyzed by GC-MS, which allowed for the identification of 2-pentyl-piperidine as one of the constituents based on its retention time and mass spectrum. nih.gov The identification is typically confirmed by comparing the obtained mass spectrum with a library of known spectra, such as the NIST library. academicjournals.org Derivatization techniques, such as silylation, can be employed to increase the volatility of less volatile compounds for GC-MS analysis. wu.ac.th

Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS) Approaches

Liquid chromatography-diode array detection-mass spectrometry (LC-DAD-MS) is a versatile analytical technique that provides multiple layers of information for compound analysis. nih.gov Liquid chromatography separates components of a mixture in a liquid mobile phase. The diode array detector (DAD) provides ultraviolet-visible (UV-Vis) spectra of the eluting compounds, which can aid in their identification and purity assessment. mdpi.com The mass spectrometer provides molecular weight and structural information. semanticscholar.org

X-ray Crystallography for Absolute Configuration and Ligand-Protein Complex Characterization

X-ray crystallography stands as a definitive technique for the unambiguous determination of a molecule's three-dimensional structure at atomic resolution. This method is crucial for establishing the absolute configuration of chiral centers and for elucidating the intricate interactions between a ligand, such as this compound, and its protein target.

The determination of absolute configuration using single-crystal X-ray diffraction relies on the phenomenon of anomalous (or resonant) scattering. researchgate.netnih.gov This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom, causing a phase shift in the scattered waves. nih.gov This leads to small, but measurable, differences in the intensities of Bijvoet pairs (reflections hkl and -h -k -l), breaking Friedel's law and allowing for the distinction between a molecule and its non-superimposable mirror image. researchgate.netmit.edu The Flack parameter is a critical value refined during the structure solution process that indicates the relative proportion of the two enantiomers in the crystal, thereby confirming the absolute stereochemistry of the molecule. nih.gov Historically, the presence of atoms heavier than oxygen was considered necessary for a reliable determination; however, advancements in instrumentation and analytical methods now permit the confident assignment of absolute configuration for light-atom compounds like this compound, provided that high-quality single crystals can be obtained. mit.edu

In the context of drug discovery and molecular biology, X-ray crystallography provides unparalleled insight into the binding of a ligand within a protein's active site. nih.gov By co-crystallizing this compound with a target protein or soaking the ligand into pre-existing protein crystals, a high-resolution structure of the resulting complex can be solved. researchgate.netfrontiersin.org This structural data reveals the precise binding mode, conformation, and orientation of the this compound molecule. nih.gov Furthermore, it maps the specific non-covalent interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic contacts—between the piperidine ring, the pentyl chain, and the amino acid residues of the protein binding pocket. This information is invaluable for understanding the basis of molecular recognition and for guiding structure-based drug design efforts to improve ligand potency and selectivity. nih.govfrontiersin.org Recent advances, including time-resolved crystallography, offer the potential to characterize even transient protein-ligand interactions at room temperature. frontiersin.org

Table 1: Key Parameters in the X-ray Crystallographic Analysis of a this compound-Protein Complex

| Parameter | Description | Significance in Analysis |

|---|---|---|

| Space Group | Describes the symmetry of the crystal lattice. For chiral molecules, it must be a non-centrosymmetric space group. | A prerequisite for determining the absolute configuration. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Defines the crystal system and is essential for data processing. |

| Resolution (Å) | The smallest distance at which individual features can be distinguished in the electron density map. | Higher resolution (smaller value) allows for more precise atomic coordinates and interaction analysis. |

| R-work / R-free | Statistical measures of the agreement between the crystallographic model and the experimental diffraction data. R-free is calculated from a subset of reflections not used in refinement to prevent model bias. | Indicates the quality and reliability of the final structural model. |

| Flack Parameter | A parameter refined against the diffraction data to determine the absolute structure of a chiral molecule. A value near 0 for the correct enantiomer and 1 for the inverted structure indicates a confident assignment. nih.gov | Provides direct evidence for the absolute configuration of the this compound enantiomer. |

| Electron Density Maps | A 3D representation of the distribution of electrons in the crystal, calculated from the diffraction data. | Used to build and refine the atomic model of the protein and the bound this compound ligand. |

Pharmacokinetic, Metabolic Fate, and Biotransformation Studies

Absorption, Distribution, and Elimination Characteristics

Absorption: The process of absorption involves the movement of a drug from its administration site into the bloodstream. genomind.com For a compound like 2-pentylpiperidine, which is a secondary amine and likely to be lipid-soluble, absorption across biological membranes is expected to be efficient. Lipophilic drugs can readily pass through the lipid bilayers of cell membranes, suggesting that this compound would be well-absorbed if administered orally. youtube.com However, factors such as the extent of ionization at physiological pH can influence the rate and extent of absorption.

Distribution: Following absorption, a drug is distributed throughout the body via the circulatory system. genomind.com The distribution of this compound would likely be widespread, given its predicted lipophilicity. Lipophilic compounds tend to distribute into tissues with high blood flow, such as the brain, liver, and kidneys, and can also accumulate in adipose tissue. youtube.com The extent of plasma protein binding is another critical factor influencing distribution; however, no specific data on the protein binding of this compound exists. youtube.com For other piperidine-based compounds, rapid distribution into various organs, including the brain, has been observed. researchgate.net

Elimination: Elimination is the removal of a drug from the body, primarily through metabolism and excretion. youtube.com For piperidine (B6355638) alkaloids, excretion can occur via urine and feces. nih.gov The rate of elimination is dependent on factors such as clearance and half-life. youtube.com Without specific studies, the elimination kinetics of this compound remain speculative. It is plausible that it undergoes metabolic conversion to more polar, water-soluble compounds to facilitate its excretion from the body. openaccessjournals.com

Identification and Characterization of Metabolites and Metabolic Pathways

The biotransformation of xenobiotics, or foreign compounds, is a critical process for detoxification and elimination. openaccessjournals.com While the metabolic pathways of this compound have not been explicitly detailed, research on structurally similar compounds provides valuable insights.

A study on the biotransformation of 2-methyl-6-alkylpiperidines by the fungus Neopestalotiopsis sp. CBMAI 2030 demonstrated that these compounds could be converted to their corresponding piperideine derivatives. researchgate.netnih.gov This suggests that oxidation is a potential metabolic pathway for this compound.

| Substrate | Conversion Rate (%) |

| 2-methyl-6-propylpiperidine | 11 |

| 2-methyl-6-butylpiperidine | 14 |

| 2-methyl-6-pentylpiperidine | 24 |

| 2-methyl-6-pentylpiperidine (induced) | 38 |

This table illustrates the conversion rates of various 2-methyl-6-alkylpiperidines to piperideine by Neopestalotiopsis sp. CBMAI 2030. Data from researchgate.netnih.gov.

Enzymatic Biotransformations (e.g., Hydroxylation of Butyrolactone)

There is no available research linking the metabolism of this compound to the hydroxylation of butyrolactone. This metabolic pathway has not been identified in studies of related piperidine alkaloids.

Investigation of Compartmentalized Metabolic Pathway Kinetics

Detailed investigations into the kinetics of compartmentalized metabolic pathways for this compound have not been published. Such studies would require advanced methodologies to trace the compound and its metabolites through different cellular compartments and organs, providing data on reaction rates and pathway fluxes.

Enzyme Systems Involved in Xenobiotic Metabolism

The metabolism of foreign compounds is primarily carried out by a variety of enzyme systems in the body. wikipedia.org These reactions are often categorized into Phase I (modification) and Phase II (conjugation) reactions. wikipedia.org

Following Phase I modifications, the resulting metabolites are often conjugated with endogenous molecules such as glucuronic acid or sulfate (B86663) in Phase II reactions to increase their water solubility and facilitate excretion. unl.edu While plausible for this compound metabolites, specific studies confirming this are lacking.

Preclinical Research and Translational Implications of 2 Pentylpiperidine

In Vivo Efficacy Studies in Relevant Disease Models (e.g., Pain, Lysosomal Storage Disorders)

The therapeutic potential of 2-pentylpiperidine and its derivatives has been investigated in preclinical animal models for different disease states, primarily focusing on pain and lysosomal storage disorders.

In the context of pain management, the naturally occurring alkaloid conmaculatin, identified as this compound, has demonstrated significant antinociceptive properties. science.gov Studies in mouse models revealed that conmaculatin possesses strong peripheral and central pain-relieving activity. science.gov This efficacy was observed within a specific, narrow dose range, indicating a potent biological effect. science.gov The piperidine (B6355638) core is a recognized pharmacophore in the design of ligands for pain-related targets, with various derivatives being explored for nociceptive and neuropathic pain. acs.orgresearchgate.net

A structurally related derivative, sinbaglustat (B1681795), which is chemically defined as (2S,3R,4R,5S)-2-(hydroxymethyl)-1-pentylpiperidine-3,4,5-triol, has been a focal point of research for lysosomal storage disorders (LSDs). tiho-hannover.denih.gov Sinbaglustat acts as a substrate reduction therapy (SRT) agent by inhibiting glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2). nih.govresearchgate.net In a murine model of GM1 gangliosidosis, an LSD characterized by the accumulation of GM1 gangliosides, sinbaglustat demonstrated significant efficacy. tiho-hannover.de Histological and immunohistochemical analyses of treated mice showed a reduction in neuronal vacuolation. tiho-hannover.de Furthermore, higher doses of the compound were associated with decreased axonal damage and astrogliosis, key markers of neurodegeneration in this disease model. tiho-hannover.de These findings underscore the potential of the this compound scaffold in developing treatments for neurodegenerative genetic disorders. tiho-hannover.defrontiersin.org

Table 1: Summary of In Vivo Efficacy Findings for this compound and Derivatives

| Compound | Disease Model | Animal Model | Key Efficacy Findings | Reference |

| This compound (Conmaculatin) | Pain (Nociception) | Mouse | Demonstrated strong peripheral and central antinociceptive activity. | science.gov |

| Sinbaglustat | GM1 Gangliosidosis | Mouse | Reduced neuronal vacuolation, axonal damage, and astrogliosis. | tiho-hannover.de |

Comprehensive Toxicity and Safety Pharmacology Assessments in Animal Models

Prior to any consideration for human trials, rigorous toxicity and safety pharmacology studies in animal models are essential. For this compound and its derivatives, these assessments have been crucial in defining their safety profiles.

Research on conmaculatin (this compound) has indicated a narrow therapeutic index. While effective as an antinociceptive agent in mice, it was found to be lethal at doses exceeding 20mg/kg, highlighting a significant toxicological concern. science.gov Some toxic alkaloids, including this compound, have been associated with the potential to induce necrosis in vital organs such as the liver, kidney, and heart in animal studies. ku.ac.ke

For the derivative sinbaglustat, extensive preclinical safety studies were conducted in animal models, including rats, to support its progression to first-in-human trials. nih.gov A critical component of this process was the determination of the no-observed-adverse-effect level (NOAEL), which is the highest dose at which no adverse effects are found. This NOAEL from animal studies was then used to calculate the safety margin for initiating clinical trials in humans. nih.gov

Safety pharmacology studies for similar piperidine-based compounds have often included assessments of central nervous system (CNS) function. acs.orgnc3rs.org.uk These typically involve evaluating the compound's influence on spontaneous locomotor activity and motor coordination using tests like the rotarod test in mice. acs.org Such studies are designed to predict potential CNS-related adverse events in humans. nc3rs.org.uk

Table 2: Overview of Preclinical Safety and Toxicity Assessments

| Compound/Class | Assessment Type | Animal Model | Key Observations | Reference |

| This compound (Conmaculatin) | Acute Toxicity | Mouse | Found to be lethal at doses above 20mg/kg. | science.gov |

| This compound | General Toxicity | N/A | Associated with potential for organ necrosis (liver, kidney, heart). | ku.ac.ke |

| Sinbaglustat | Safety Pharmacology | Rat | No-observed-adverse-effect level (NOAEL) was established to support clinical trials. | nih.gov |

| Piperidine-based Ligands | CNS Safety | Mouse | Assessed for effects on locomotor activity and motor coordination. | acs.org |

Identification and Validation of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing measurable indicators of a drug's biological activity. For derivatives of this compound, specific biomarkers have been identified and validated in preclinical models.

In the development of sinbaglustat for lysosomal storage disorders, changes in glycosphingolipid (GSL) levels have served as key PD biomarkers. tiho-hannover.denih.gov In a mouse model of GM1 gangliosidosis, sinbaglustat treatment led to an increase in its direct substrate, glucosylceramide (GluCer), in the brain, confirming target engagement of the GBA2 enzyme. tiho-hannover.de In peripheral tissues, higher doses resulted in a reduction of GluCer and other GSLs, indicating additional inhibition of GCS. tiho-hannover.de Furthermore, plasma neurofilament light, a marker of neuronal and axonal damage, was also identified as a relevant biomarker that decreased with treatment. tiho-hannover.de

These preclinical biomarker findings were successfully translated to a first-in-human study. nih.govresearchgate.net In this clinical setting, treatment with sinbaglustat resulted in dose-dependent decreases in the plasma concentrations of several GSLs, including glucosylceramide (GlcCer), lactosylceramide, and globotriaosylceramide. nih.govresearchgate.net This demonstrated clear target engagement of GCS in the periphery. The dynamics of these biomarkers, such as the time required to see changes in more complex GSLs and the rebound of GlcCer levels after treatment cessation, provided valuable information on the compound's dual inhibitory mechanism on GCS and GBA2. nih.govresearchgate.net

Table 3: Validated Pharmacodynamic Biomarkers for Sinbaglustat

| Biomarker | Matrix | Preclinical Model Finding | Clinical Study Finding | Reference |

| Glucosylceramide (GluCer) | Brain | Increased levels, indicating GBA2 inhibition. | N/A (not measured in brain) | tiho-hannover.de |

| Glucosylceramide (GluCer) | Periphery/Plasma | Reduced levels at high doses, indicating GCS inhibition. | Dose-dependent decrease, confirming GCS inhibition. | tiho-hannover.denih.govresearchgate.net |

| Other Glycosphingolipids (e.g., Lactosylceramide) | Periphery/Plasma | Reduced levels at high doses. | Dose-dependent decrease. | tiho-hannover.denih.govresearchgate.net |

| Plasma Neurofilament Light | Plasma | Decreased with treatment, indicating reduced axonal damage. | N/A | tiho-hannover.de |

Bridging Preclinical Findings to Potential Clinical Development Strategies

The translation of preclinical research into a viable clinical development strategy is the ultimate goal of early-stage drug discovery. tigermedgrp.comhumanspecificresearch.org The data gathered from in vivo efficacy, safety, and biomarker studies for this compound and its derivatives provide a foundation for potential clinical pathways.

In the case of this compound (conmaculatin) for pain, the strong antinociceptive effect observed in mice suggests a potential clinical application as an analgesic. science.gov However, the preclinical toxicity finding of a narrow therapeutic window presents a significant hurdle. science.gov Any clinical development strategy would need to prioritize extensive safety and dose-finding studies to determine if a safe and effective dose exists in humans. The development path would likely involve exploring formulations or derivatives that could widen this therapeutic window, enhancing safety while retaining efficacy.

Future Directions and Unanswered Questions in 2 Pentylpiperidine Research

Discovery of Novel Therapeutic Targets and Applications

The therapeutic potential of 2-pentylpiperidine and its derivatives, particularly solenopsin (B1210030), is a rapidly expanding area of investigation. While initial studies have highlighted its anti-angiogenic, anti-proliferative, and antimicrobial properties, the full scope of its pharmacological activity remains to be elucidated.

Future research will likely focus on identifying novel molecular targets for these compounds. For instance, solenopsin has been shown to mimic the biological activity of ceramide, a key regulator of cell signaling. nih.govnih.gov This opens up avenues for exploring its use in hyperproliferative and malignant skin disorders. nih.gov Further investigation into its effects on signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, could reveal new therapeutic applications in oncology. nih.govresearchgate.net

The discovery of antinociceptive (pain-relieving) properties in a this compound analog named conmaculatin from poison hemlock suggests another promising therapeutic direction. science.govresearchgate.nettpcj.org Research is needed to understand the mechanism of this activity and to develop analogs with improved therapeutic windows.

Additionally, the demonstrated activity of solenopsins against pathogenic fungi like Candida auris and the protozoan Trypanosoma cruzi points towards their potential as novel anti-infective agents. wikipedia.orgtandfonline.com Future studies will aim to optimize their antifungal and antiprotozoal efficacy while ensuring minimal toxicity.

Refinement and Optimization of Synthetic Methodologies for Industrial Scale

The translation of this compound's therapeutic potential from the laboratory to clinical applications hinges on the development of efficient and scalable synthetic methods. While numerous approaches to the synthesis of 2-alkylpiperidines have been developed since the first synthesis of coniine in 1886, challenges remain in achieving high enantioselectivity and cost-effectiveness for industrial production. ni.ac.rs

Current research is focused on several promising strategies:

Asymmetric Synthesis: Developing highly enantioselective methods is crucial, as the biological activity of piperidine (B6355638) alkaloids is often stereospecific. tandfonline.comresearchgate.net Techniques like iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines are showing promise for producing enantioenriched piperidines. nih.govacs.org

Catalytic Methods: The use of novel catalysts, such as cobalt/rhenium/molybdenum systems for the hydrogenation of pyridine (B92270), could offer more cost-effective routes to piperidine synthesis. google.com

Stereoselective Cyclization: Exploring methods like acid-mediated 6-endo-trig cyclization to create 2,6-disubstituted piperidines with high stereoselectivity is an active area of research. rsc.orgrsc.orgrsc.org

Novel Building Blocks: The use of readily available starting materials, such as inexpensive dimethylpyridines, to synthesize solenopsin analogs is a key strategy for reducing production costs. researchgate.net

Future efforts will likely focus on optimizing reaction conditions, catalyst efficiency, and purification processes to make the large-scale synthesis of specific this compound stereoisomers economically viable.

Deepening Mechanistic Understanding of Bioactivity at the Molecular Level

A fundamental understanding of how this compound and its analogs interact with biological systems at the molecular level is essential for rational drug design and predicting potential off-target effects. While some targets have been identified, the precise mechanisms of action are often not fully understood.

Key unanswered questions include:

Receptor Binding: What are the specific binding sites and affinities of this compound derivatives on their target proteins? For example, the interaction of solenopsin with components of the PI3K signaling pathway needs further characterization. nih.govresearchgate.net